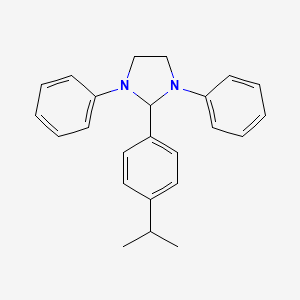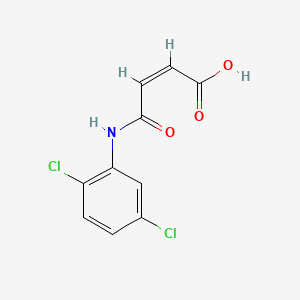![molecular formula C20H12N2O4 B3258629 2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione CAS No. 307342-08-1](/img/structure/B3258629.png)
2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione
Übersicht
Beschreibung
2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione includes a nitro-substituted biphenyl group attached to an isoindoline-1,3-dione core, making it a unique and potentially valuable compound in various fields of research.
Wirkmechanismus
Target of Action
The primary target of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues within the receptor . This binding can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Result of Action
Action Environment
It’s worth noting that certain storage conditions, such as keeping the compound in a dark place and under an inert atmosphere at 2-8°c, are recommended for similar compounds .
Biochemische Analyse
Biochemical Properties
2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione has been studied for its antiepileptic activity . It interacts with various neurological systems such as GABAergic, glutamatergic (NMDA and AMPA receptors), and ion channels (Calcium, sodium, potassium, and chloride channels) in the pathophysiology of epilepsy .
Cellular Effects
The cellular effects of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione are primarily observed in its antiepileptic activity. It influences cell function by modulating neuronal firing in the brain, which is a key factor in the occurrence of seizures .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione involves its interaction with various neurological systems. It affects the function of GABAergic, glutamatergic (NMDA and AMPA receptors), and ion channels (Calcium, sodium, potassium, and chloride channels), thereby influencing the pathophysiology of epilepsy .
Temporal Effects in Laboratory Settings
Its antiepileptic activity has been investigated using experimental models .
Dosage Effects in Animal Models
In animal models, 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the maximal electroshock (MES) model .
Vorbereitungsmethoden
The synthesis of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent such as toluene under reflux conditions . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles or nucleophiles depending on the desired substitution . Major products formed from these reactions include amine derivatives, substituted aromatic compounds, and other functionalized isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Isoindoline-1,3-dione derivatives are known for their anticonvulsant and antiepileptic properties. They are also being investigated for their potential use in treating other neurological disorders.
Vergleich Mit ähnlichen Verbindungen
2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
2-(3-Chloropropyl)isoindoline-1,3-dione: This compound has a chloropropyl group instead of a nitro-substituted biphenyl group, leading to different chemical and biological properties.
Substituted isoindole-1,3-diones with amide fragments: These compounds have amide groups that can interact differently with biological targets compared to the nitro group in 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione.
The uniqueness of 2-(3-Nitro-[1,1’-biphenyl]-4-yl)isoindoline-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(2-nitro-4-phenylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-15-8-4-5-9-16(15)20(24)21(19)17-11-10-14(12-18(17)22(25)26)13-6-2-1-3-7-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBZPHXZAYBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B3258546.png)







![1-Azabicyclo[3.2.2]nonan-4-one](/img/structure/B3258610.png)


![(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE](/img/structure/B3258622.png)

![4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3258647.png)
